

# Investigational IPF Drug Safety: A Comparative Analysis of Ziritaxestat and Other Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ziritaxestat |           |
| Cat. No.:            | B607656      | Get Quote |

For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of investigational therapies for Idiopathic Pulmonary Fibrosis (IPF) is paramount. This guide provides a comparative analysis of the discontinued autotaxin inhibitor, **Ziritaxestat**, against other notable investigational drugs: Pamrevlumab, Pentraxin-2, and BI 1015550. The data presented is compiled from published clinical trial results.

The development of **Ziritaxestat** (GLPG1690) for IPF was halted in 2021 due to an unfavorable benefit-risk profile identified during the Phase 3 ISABELA trials.[1] An Independent Data Monitoring Committee recommended the termination of the studies after a review of unblinded data raised safety concerns, including an increased risk of mortality.[2][3] This outcome underscores the challenging landscape of IPF drug development and highlights the importance of rigorous safety and efficacy evaluation.

In contrast, other investigational agents for IPF are progressing through clinical development, each with a unique mechanism of action and safety profile. This guide will delve into the available safety data for these compounds, offering a structured comparison to inform future research and development efforts.

## **Comparative Safety Profiles**

The following table summarizes the key safety findings from clinical trials of **Ziritaxestat** and other selected investigational IPF drugs.



| Drug (Trial)                              | Mechanism of<br>Action                           | Key Adverse<br>Events                                                                                                              | Serious Adverse<br>Events &<br>Mortalities                                                                                                                                                                                                       |
|-------------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ziritaxestat (ISABELA<br>1 & 2 - Phase 3) | Autotaxin Inhibitor                              | Data on specific non-<br>serious adverse<br>events is limited due<br>to early trial<br>termination.                                | Increased all-cause mortality: - ISABELA 1: 8.0% (600mg), 4.6% (200mg) vs. 6.3% (placebo).[4] - ISABELA 2: 9.3% (600mg), 8.5% (200mg) vs. 4.7% (placebo).[4] The trials were terminated due to these safety concerns and lack of efficacy.[2][4] |
| Ziritaxestat (FLORA -<br>Phase 2a)        | Autotaxin Inhibitor                              | Most adverse events were mild to moderate and similar to placebo. [3] Infections and respiratory disorders were the most frequent. | One serious adverse event (cholangiocarcinoma) in the Ziritaxestat group. No deaths were reported in this smaller, shorter trial. [5]                                                                                                            |
| Pamrevlumab<br>(ZEPHYRUS-1 -<br>Phase 3)  | Connective Tissue Growth Factor (CTGF) Inhibitor | Majority of treatment-<br>emergent adverse<br>events were mild or<br>moderate.                                                     | Treatment-emergent serious adverse events were observed in 28.2% of patients in the pamrevlumab group and 34.3% in the placebo group.[6] Mortality rates were similar between the groups (12.7% vs 13.1%).[7] The study did not meet its         |



|                                                                |                                           |                                                                                                                                                                    | primary efficacy<br>endpoint.[6]                                                                                                                                     |
|----------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pentraxin-2<br>(Zinpentraxin Alfa)<br>(STARSCAPE -<br>Phase 3) | Recombinant human<br>Pentraxin-2          | 74.6% of patients receiving zinpentraxin alfa experienced one or more adverse events, compared to 72.3% with placebo.                                              | The trial was terminated for futility. No new safety concerns were identified.[8]                                                                                    |
| Pentraxin-2 (PRM-<br>151) (Phase 2)                            | Recombinant human<br>Pentraxin-2          | Most common<br>treatment-emergent<br>adverse events were<br>cough, productive<br>cough, fatigue, and<br>headache, with a<br>comparable incidence<br>to placebo.[9] | Serious treatment-<br>emergent adverse<br>events occurred in<br>7.8% of subjects on<br>PRM-151 versus<br>10.3% on placebo. No<br>safety concerns were<br>raised.[10] |
| BI 1015550 (Phase 2)                                           | Phosphodiesterase<br>4B (PDE4B) Inhibitor | The most frequently reported adverse event was diarrhea (non-serious).[11]                                                                                         | Serious adverse events were reported in 6% of the BI 1015550 group and 20% of the placebo group.[12] The drug had an acceptable safety and tolerability profile.[13] |

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

**Ziritaxestat** (ISABELA 1 & 2): These were two identically designed, Phase 3, randomized, double-blind, placebo-controlled trials. A total of 1,306 IPF patients were randomized to receive either 200 mg or 600 mg of **Ziritaxestat**, or a placebo, once daily, in addition to standard of care (pirfenidone, nintedanib, or neither). The primary endpoint was the annual rate of decline



in Forced Vital Capacity (FVC) at week 52. The trials were prematurely terminated based on the recommendation of an independent data and safety monitoring committee.[1][4]

Pamrevlumab (ZEPHYRUS-1): This was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 356 patients with IPF who were not receiving other antifibrotic treatment. Participants received either 30 mg/kg of Pamrevlumab or a placebo via intravenous infusion every 3 weeks for 48 weeks. The primary outcome was the absolute change in FVC from baseline to week 48.[6][7][14]

Pentraxin-2 (Zinpentraxin Alfa) (STARSCAPE): This was a Phase 3, double-blind, placebo-controlled trial where 664 IPF patients were randomized to receive either 10 mg/kg of zinpentraxin alfa or a placebo intravenously every 4 weeks for 52 weeks. The primary endpoint was the absolute change in FVC from baseline to week 52. The trial was terminated early due to a futility analysis showing no treatment benefit.[15]

BI 1015550 (Phase 2): This was a randomized, double-blind, placebo-controlled trial that assigned 147 IPF patients in a 2:1 ratio to receive either 18 mg of BI 1015550 twice daily or a placebo for 12 weeks. The study included patients both on and off standard antifibrotic therapy. The primary endpoint was the change from baseline in FVC at week 12.[13][16]

## **Visualizing the Ziritaxestat Pathway**

The following diagram illustrates the signaling pathway targeted by **Ziritaxestat**.



Click to download full resolution via product page



Caption: Ziritaxestat inhibits Autotaxin, blocking LPA production and pro-fibrotic signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. gilead.com [gilead.com]
- 2. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. hcplive.com [hcplive.com]
- 5. reports.glpg.com [reports.glpg.com]
- 6. investor.fibrogen.com [investor.fibrogen.com]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. atsjournals.org [atsjournals.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. d148x66490prkv.cloudfront.net [d148x66490prkv.cloudfront.net]
- 13. Boehringer's therapy slows lung function decline in Phase II IPF trial [clinicaltrialsarena.com]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
- 16. Trial of a Preferential Phosphodiesterase 4B Inhibitor for Idiopathic Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational IPF Drug Safety: A Comparative Analysis
  of Ziritaxestat and Other Novel Agents]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607656#comparative-safety-profiles-of-ziritaxestatand-other-investigational-ipf-drugs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com